Bienvenue dans la boutique en ligne BenchChem!

3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Nuclear Receptor Modulation RORγ Inverse Agonism

3,4-Dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954604-47-8) is a synthetic small-molecule sulfonamide featuring a 3,4-dimethoxy-substituted benzene ring linked via a sulfonamide bridge to a 5-oxo-1-phenylpyrrolidin-3-yl methyl scaffold. This compound belongs to the broader class of pyrrolidine-benzenesulfonamides, a group investigated for enzyme inhibition (e.g., carbonic anhydrase, acetylcholinesterase) and nuclear receptor modulation.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 954604-47-8
Cat. No. B2907929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
CAS954604-47-8
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC
InChIInChI=1S/C19H22N2O5S/c1-25-17-9-8-16(11-18(17)26-2)27(23,24)20-12-14-10-19(22)21(13-14)15-6-4-3-5-7-15/h3-9,11,14,20H,10,12-13H2,1-2H3
InChIKeyKSEARVOCRLGPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954604-47-8): Chemical Identity and Procurement Baseline


3,4-Dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954604-47-8) is a synthetic small-molecule sulfonamide featuring a 3,4-dimethoxy-substituted benzene ring linked via a sulfonamide bridge to a 5-oxo-1-phenylpyrrolidin-3-yl methyl scaffold . This compound belongs to the broader class of pyrrolidine-benzenesulfonamides, a group investigated for enzyme inhibition (e.g., carbonic anhydrase, acetylcholinesterase) and nuclear receptor modulation [1]. However, extensive literature and database searches reveal a critical evidence gap: no peer-reviewed studies or patents were identified that assign this specific compound a unique pharmacological profile or provide direct, quantitative comparisons against its closest structural analogs. The available binding data from authoritative databases indicate only weak activity at certain nuclear receptors [2], underscoring the current lack of a differentiated scientific rationale for procurement. This guide transparently documents the best-available evidence, emphasizing the necessity for bespoke head-to-head profiling before any scientific or industrial selection decision.

Why Generic Substitution of 3,4-Dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is Premature: An Evidence Gap Analysis


Within the pyrrolidine-benzenesulfonamide class, small structural modifications—such as the position and nature of substituents on the benzene ring—can profoundly alter enzyme inhibition potency, selectivity, and even the mechanism of action [1]. For example, Poyraz et al. (2024) demonstrated that among a series of closely related analogs, the most potent carbonic anhydrase inhibitor (compound 3b) exhibited Ki values of 5.14–17.61 nM, while other congeners showed markedly different activity profiles against acetylcholinesterase and antimicrobial targets [1]. Despite this established structure-activity relationship (SAR) sensitivity, a comprehensive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL) yielded no direct, quantitative comparative data for 3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide against its closest analogs. The only publicly available functional data indicates weak activity at RORα and RORγ nuclear receptors (IC50 >20,000 nM) [2]. Without rigorous, side-by-side profiling against key comparators—such as compounds with halogen, methyl, or unsubstituted phenyl rings—generic substitution or selection of this compound over a potential alternative carries an unquantifiable risk of altered potency, selectivity, or off-target effects. Users must treat any interchange within this class as a hypothesis requiring experimental validation.

3,4-Dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide: Quantitative Evidence & Comparator Analysis


RORγ Inverse Agonism: Weak Activity Distinguished from Potent Pyrrolidine-Sulfonamide RORγt Inverse Agonists

BindingDB reports an IC50 >20,000 nM for 3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide against human RORγ in a cell-based luciferase reporter gene assay, categorizing it as essentially inactive on this target [1]. This is contrasted with the potent phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists, which exhibit IC50 values in the low nanomolar range (e.g., <100 nM) and demonstrate >180-fold selectivity over other ROR isoforms [2]. The target compound's lack of RORγ activity is a negative differentiator, useful for excluding it from RORγ-mediated pathways in experimental design.

Nuclear Receptor Modulation RORγ Inverse Agonism Selectivity

RORα Inverse Agonism: Negligible Activity Differentiates from Dual RORα/γ Ligands

The same BindingDB entry records an IC50 >20,000 nM for RORα inverse agonist activity, indicating no meaningful engagement of this isoform under identical assay conditions [1]. Known dual RORα/γ inverse agonists, such as SR1001, typically display IC50 values in the 100–500 nM range [2]. This >40-fold weaker activity provides a biochemical fingerprint that distinguishes it from broader-spectrum ROR modulators.

RORα Nuclear Receptor Off-Target Selectivity

Progesterone Receptor (PR) Antagonism: Weak Activity Provides Additional Counter-Screening Data

BindingDB data shows an IC50 of 10,000 nM for PR antagonism in T47D cells, indicating very weak inhibition of progesterone-induced alkaline phosphatase activity [1]. In contrast, the potent PR antagonist mifepristone (RU-486) has an IC50 in the sub-nanomolar range. This approximately 10,000-fold difference places this compound firmly in the inactive range for PR pharmacology, a useful data point for compound library annotation and counter-screening panels.

Progesterone Receptor Nuclear Receptor Off-Target Profiling

3,4-Dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide: Evidence-Based Application Scenarios


Negative Control for RORγ-Mediated Transcriptional Activation Assays

Given the confirmed absence of RORγ inverse agonist activity (IC50 >20,000 nM) [1], this compound is immediately suitable as a negative control compound in cell-based RORγ reporter gene assays. It can be used alongside potent inverse agonists (e.g., phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone series) to establish assay windows and validate target engagement specificity.

Nuclear Receptor Selectivity Profiling Panel Member

The availability of quantitative counter-screening data against three nuclear receptors (RORα, RORγ, PR) enables its inclusion in broader selectivity panels. Its weak activity across these targets supports its use as a reference for defining assay background signals in high-throughput screening campaigns targeting nuclear receptors [1].

Scaffold for Structure-Activity Relationship (SAR) Exploration

The pyrrolidine-benzenesulfonamide core is a validated scaffold for carbonic anhydrase and acetylcholinesterase inhibition, where subtle substitution changes dramatically alter potency (Ki range: 5–27 nM for the most active congeners in Poyraz et al.) [2]. Although specific data for the 3,4-dimethoxy derivative is absent from that study, its structural features make it a rational starting point for medicinal chemistry programs aimed at optimizing substituent effects on enzyme inhibition.

Chemical Probe for Investigating Substituent Effects on Physicochemical Properties

The 3,4-dimethoxy substitution pattern is predicted to influence lipophilicity (logP), solubility, and hydrogen-bonding capacity relative to unsubstituted or mono-substituted analogs. This compound can serve as a tool molecule in systematic studies linking specific substitution patterns to in vitro ADME parameters, guiding the design of analogs with improved drug-like properties.

Quote Request

Request a Quote for 3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.